N-[(tert-Butoxy)carbonyl]-D-tryptophan
Overview
Description
“N-[(tert-Butoxy)carbonyl]-D-tryptophan” is a compound with the molecular formula C16H20N2O4 and a molecular weight of 304.35 . It is also known by several synonyms such as boc-d-trp-oh, n-boc-d-tryptophan, n-tert-butoxy carbonyl-d-tryptophan, n-tert-butoxycarbonyl-d-tryptophan, boc-d-tryptophan, boc-d-trp, nalpha-boc-d-tryptophan, boc-d-tryptophane, nalpha-boc-d-tryptophane, tert-butoxycarbonyl .
Synthesis Analysis
The tert-butyloxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The IUPAC name for this compound is (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid . The SMILES representation is CC©©OC(=O)NC@HC(O)=O .
Chemical Reactions Analysis
The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Deprotection of the N-Boc group can be achieved using various methods, including TFA-induced cleavage, use of metal catalysts, and acetylchloride in methanol .
Physical And Chemical Properties Analysis
“N-[(tert-Butoxy)carbonyl]-D-tryptophan” is a white to cream powder . It has a melting point of 131-136 °C and a boiling point of 445.17°C (rough estimate) . The compound has a density of 1.1328 (rough estimate) and a refractive index of 1.5800 (estimate) . It is slightly soluble in aqueous base, DMF, DMSO, and methanol .
Scientific Research Applications
Supramolecular Interactions
N-[(tert-Butoxy)carbonyl]-D-tryptophan (referred to as trp-A in the study) interacts with p-sulfonated calix[n]arenes. The study employed spectrofluorimetry and 1H NMR to investigate the complex formation and binding interaction mechanism, revealing that the indole benzene rings of trp-A partly penetrate the cavity of p-sulfonated calix[n]arene (Pang et al., 2013).
Preparation of Molecularly Imprinted Monolithic Column
N-[(tert-Butoxy)carbonyl]-L-tryptophan was used as a template molecule for the preparation of a molecularly imprinted monolithic column using sol-gel method. This column enabled rapid baseline separation of enantiomers of N-Boc-DL-tryptophan, showcasing its potential in analytical chemistry (Da-min, 2011).
Investigation of Tert-Butylation in Peptide Chemistry
Studies have examined the tert-butylation of the tryptophan indole ring during the removal of tert-butyloxycarbonyl groups, important in understanding reactions and interactions in peptide chemistry (Löw et al., 1978).
Alkylation Studies in Organic Chemistry
Research on the selective C-2 alkylation of tryptophan by a Pd(II)/norbornene-promoted C-H activation reaction utilized N-tert-butyloxycarbonyl (Boc)-protected (S)-tryptophan ethyl ester, highlighting its relevance in organic synthesis (Potukuchi & Bach, 2013).
Study of Tryptophan Oxygenation
The oxygenation of N-(tert-butoxycarbonyl)-L-tryptophan in the presence of iron(III)-EDTA and a superoxide-generating system resulted in the formation of oxindole- and formylkynurenine-type products, providing insights into tryptophan oxidation processes (Itakura, Uchida, & Kawakishi, 1994).
Synthesis of Fluorescent Amino Acid Derivatives
N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, a fluorescent amino acid derivative, was synthesized, demonstrating its use in peptide studies and as a sensitive analytical probe (Szymańska, Wegner, & Łankiewicz, 2003).
Enzymatic Halogenation in Peptide Synthesis
A study combined biocatalytic halogenation of L-tryptophan with chemocatalytic Suzuki–Miyaura cross‐coupling reactions, using tert‐butoxycarbonyl (Boc) protection, for the synthesis of various aryl‐substituted tryptophan derivatives, useful in peptide or peptidomimetic synthesis (Frese et al., 2016).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200427 | |
Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(tert-Butoxy)carbonyl]-D-tryptophan | |
CAS RN |
5241-64-5 | |
Record name | tert-Butoxycarbonyl-D-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5241-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((tert-Butoxy)carbonyl)-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-D-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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